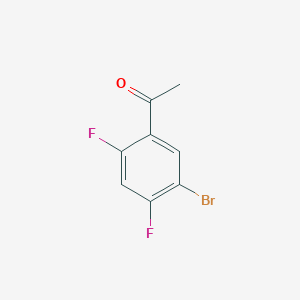

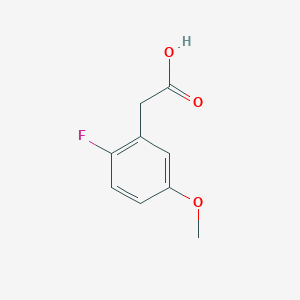

5-Fluoro-2-methylnicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

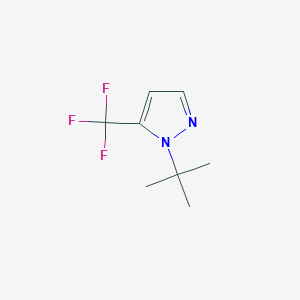

"5-Fluoro-2-methylnicotinic acid" is a chemical compound with potential applications in pharmaceuticals and organic synthesis. It's a derivative of nicotinic acid, modified with fluorine and methyl groups, which may influence its chemical and physical properties.

Synthesis Analysis

- A practical synthesis of a related compound, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, was described using palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole (Wang et al., 2006).

Molecular Structure Analysis

- The molecular structure of 5-fluoronicotinic acid derivatives can vary, leading to different coordination compounds with transition metals. These structures range from intricate 3D frameworks to 1D coordination polymers and discrete monomers (Cui et al., 2015).

Chemical Reactions and Properties

- 5-Fluoronicotinic acid derivatives have shown potential in forming metal-organic and supramolecular networks. These networks can be topologically diverse, depending on the metal(II) nitrates and ligands used (Cui et al., 2015).

Wissenschaftliche Forschungsanwendungen

Chemical Analysis and Detection

5-Fluoronicotinic acid and its derivatives, such as ethyl 5-fluoronicotinate, have been subject to chemical analysis. For instance, high-performance liquid chromatography (HPLC) has been used for the separation and determination of these compounds, leveraging a mobile phase composed of methyl alcohol and a potassium phosphate solution. The method demonstrated satisfactory recovery rates and linearity ranges, making it a reliable approach for quantitative analysis (Hu Bao-xiang, 2005).

Synthesis and Pharmaceutical Intermediates

The compound has been utilized in the synthesis of key pharmaceutical intermediates. For example, a practical synthesis approach for 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid has been described, showcasing the compound's significance in pharmaceutical manufacturing. This process involves a palladium-catalyzed cyanation/reduction sequence and has been crucial for introducing the aminomethyl moiety, highlighting the compound's role in complex chemical syntheses (Xin Wang et al., 2006).

Metal-Organic Frameworks (MOFs) and Luminescent Detection

5-Fluoro-2-methylnicotinic acid derivatives have been involved in the creation of novel metal-organic frameworks (MOFs). These structures are beneficial for the highly selective detection of specific ions like Cr2O72− and Fe3+ in aqueous solutions, indicating the compound's potential in environmental monitoring and material sciences (F. Guo et al., 2019).

Biocatalytic Synthesis and Environmental Benefits

The compound has also been used in biocatalytic processes, like the synthesis of 2-fluoro-3-hydroxypropionic acid. This process employs E. coli to synthesize other fluorides, demonstrating the compound's versatility and its role in eco-friendly manufacturing practices (Wei Liu et al., 2022).

Electrochemical Charge Storage

In the field of materials science, fluoro-substituted conjugated polyindoles have been developed, leveraging 5-Fluoro-2-methylnicotinic acid derivatives for improved electrochemical charge storage materials. This aligns with the growing demand for high-performance materials in energy storage technologies (Rui Wang et al., 2019).

Eigenschaften

IUPAC Name |

5-fluoro-2-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFQMCPTTRRZSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methylnicotinic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid](/img/structure/B59421.png)

![Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate](/img/structure/B59562.png)

![4-Chloro-2-methyloxazolo[5,4-c]pyridine](/img/structure/B59569.png)